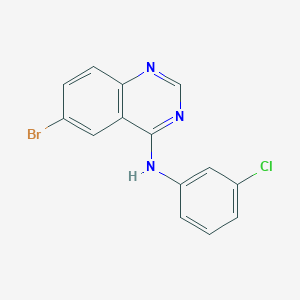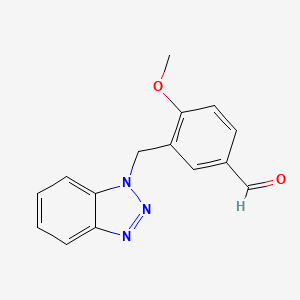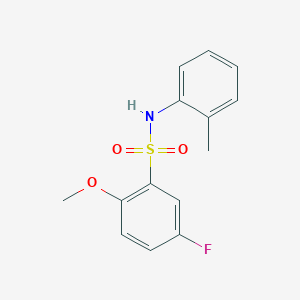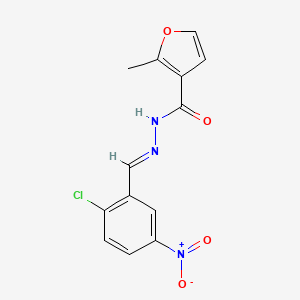
6-bromo-N-(3-chlorophenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction 6-Bromo-N-(3-chlorophenyl)-4-quinazolinamine is a chemical compound belonging to the quinazoline class, which has been studied for various biological activities. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceuticals. The quinazoline derivatives are known for their antiviral, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis The synthesis of 6-bromo-N-(3-chlorophenyl)-4-quinazolinamine involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with different amines such as trimethoprim, pyrimethamine, and lamotrigine. This process results in a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are then characterized using techniques such as IR, 1H-NMR, mass spectrometry, and elemental analysis (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Molecular Structure Analysis The molecular structure of 6-bromo-N-(3-chlorophenyl)-4-quinazolinamine and related derivatives has been elucidated using various spectroscopic methods. These compounds have been studied for their structure-activity relationships, particularly focusing on their antiviral and cytotoxic activities.
Chemical Reactions and Properties The chemical reactivity of 6-bromo-N-(3-chlorophenyl)-4-quinazolinamine involves interactions with different reagents to produce various derivatives. These reactions include interactions with phosphorus pentasulfide, hydroxylamine hydrochloride, alkyl halides, acyl chlorides, and sulfonyl chlorides to give corresponding ethers, esters, and sulfonates respectively. The chemical properties are influenced by the bromo and chlorophenyl groups attached to the quinazolinamine core (Badr, El-Sherief, & Mahmoud, 1980).
properties
IUPAC Name |
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFKUSOXETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5614293.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
![4-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}morpholine](/img/structure/B5614315.png)
![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)


![(4aR*,7aS*)-N,N-dimethyl-4-(3-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5614355.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)
